molecular formula C12H8N2O B3095277 3-(5-Hydroxypyridin-2-yl)benzonitrile CAS No. 1262009-38-0

3-(5-Hydroxypyridin-2-yl)benzonitrile

Cat. No. B3095277
CAS RN: 1262009-38-0
M. Wt: 196.20 g/mol
InChI Key: CJMFWCMMGJZCEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzonitrile derivatives involves various methods. One of the most advantageous approaches is the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride . Another method involves the cyanation of benzene halides, toluene halides and ammonia reaction, ammoxidation of toluene, ammonia and air, benzoic acid and urea reaction, and the cyanidation of benzaldehyde . The synthesis of pyridinylboronic acids and esters by Iridium- or rhodium-catalyzed C-H bond and C-F bond borylation is also a promising method .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using Density Functional Theory . The complete assignments have been performed on the basis of experimental data and potential energy distribution (PED) of the vibrational modes . Through natural bond orbital (NBO) analysis, the charge delocalization within the molecule has been studied .

Scientific Research Applications

Thermally Activated Delayed Fluorescence (TADF)

This compound is used in the development of Thermally Activated Delayed Fluorescence (TADF) . TADF is a promising strategy to design novel robust luminescent materials . The compound can be transformed from an ACQ molecule into an AIEgen by simply decorating the core with alkyl chain-linked spirobifluorene dendrons .

Aggregation-Induced Emission (AIE)

The compound is also used in Aggregation-Induced Emission (AIE) . By increasing the number of flexible dendrons, these materials can not only show obvious AIE-TADF characteristics and uniform film morphology, but can also exhibit better resistance to isopropyl alcohol .

Organic Light Emitting Diodes (OLEDs)

The compound is used in the development of Organic Light Emitting Diodes (OLEDs) . It shows great device efficiency with an external quantum efficiency (EQE), current efficiency and power efficiency of 20.1%, 58.7 cd A −1 and 46.2 lm W −1, respectively .

Deuteration Strategy

The compound is used in a deuteration strategy to stabilize blue thermally activated delayed fluorescence . Deuteration would lower high-frequency vibrations to create shallower PESs in both ground and excited states .

Blue OLEDs

The compound is used in the development of blue OLEDs . A deep-blue OLED simultaneously achieves a peak external quantum efficiency of 20.1%, a Commission Internationale de L’Eclairage (CIE) coordinate y value of 0.17, and a lifetime (LT80) of 227 h at 1000 cd/m2 .

Sky-Blue TADF Emitters

The compound is one of the widely studied sky-blue TADF emitters . By replacing carbazole (Cz) units with deuterated carbazole, the deuterated analog of the compound was synthesized .

Future Directions

Pyridinones, including 3-(5-Hydroxypyridin-2-yl)benzonitrile, have received considerable attention as promising metal-binding pharmacophores, such as inhibitors of metalloenzymes . These advancements contribute to an in-depth understanding of the potential of this biologically enriched scaffold and expedite the development of its new applications in drug discovery .

properties

IUPAC Name

3-(5-hydroxypyridin-2-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c13-7-9-2-1-3-10(6-9)12-5-4-11(15)8-14-12/h1-6,8,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMFWCMMGJZCEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=C(C=C2)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692426
Record name 3-(5-Hydroxypyridin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262009-38-0
Record name 3-(5-Hydroxypyridin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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